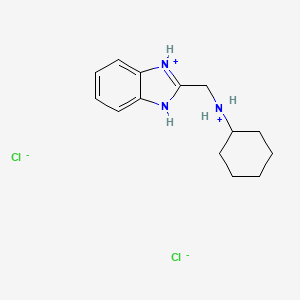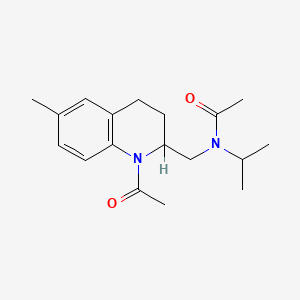
Tetradecaaluminum dodecacalcium tritriacontaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecaaluminum dodecacalcium tritriacontaoxide is typically synthesized through high-temperature solid-state reactions involving aluminum oxide (Al2O3) and calcium oxide (CaO). The reaction is carried out at temperatures exceeding 1400°C to ensure complete formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the calcination of a mixture of aluminum and calcium oxides. This process is conducted in rotary kilns or electric arc furnaces to achieve the necessary high temperatures. The resulting product is then cooled and ground to a fine powder for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecaaluminum dodecacalcium tritriacontaoxide undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form higher oxides.
Reduction: Can be reduced by carbon or hydrogen at high temperatures.
Substitution: Reacts with other metal oxides to form mixed oxides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxygen (O2): For oxidation reactions.
Carbon ©: For reduction reactions.
Other metal oxides: For substitution reactions.
Major Products Formed
The major products formed from these reactions include various mixed oxides and higher aluminum and calcium oxides .
Applications De Recherche Scientifique
Tetradecaaluminum dodecacalcium tritriacontaoxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, particularly in the synthesis of polymers and other complex compounds.
Biology: Investigated for its potential use in biomaterials and as a component in bioactive glasses.
Medicine: Explored for its potential in drug delivery systems and as a component in dental cements.
Mécanisme D'action
The mechanism by which tetradecaaluminum dodecacalcium tritriacontaoxide exerts its effects involves its ability to interact with various molecular targets and pathways. In catalytic applications, it provides active sites for chemical reactions, facilitating the formation of desired products. In biological applications, its bioactive properties promote interactions with biological tissues, enhancing its potential as a biomaterial .
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium aluminate (CaAl2O4): A simpler compound with similar applications in refractory materials and cements.
Calcium dialuminate (Ca2Al2O5): Another related compound used in high-temperature applications.
Calcium hexaluminate (CaAl12O19): Known for its high thermal stability and used in specialized refractory applications.
Uniqueness
Tetradecaaluminum dodecacalcium tritriacontaoxide is unique due to its complex structure and high aluminum content, which imparts superior properties such as higher thermal stability and enhanced catalytic activity compared to simpler calcium aluminates .
Propriétés
Formule moléculaire |
Al14Ca12O33 |
|---|---|
Poids moléculaire |
1386.7 g/mol |
Nom IUPAC |
tetradecaaluminum;dodecacalcium;oxygen(2-) |
InChI |
InChI=1S/14Al.12Ca.33O/q14*+3;12*+2;33*-2 |
Clé InChI |
WAUBKNFRIUQIER-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


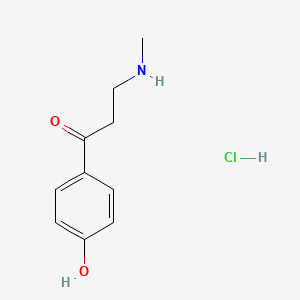


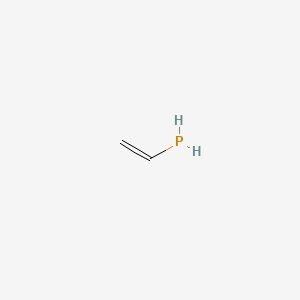
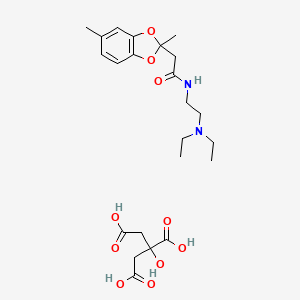
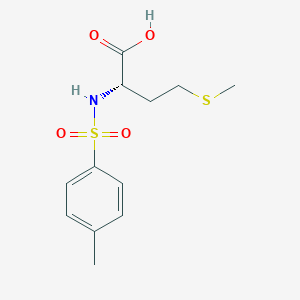
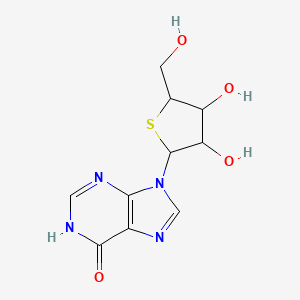
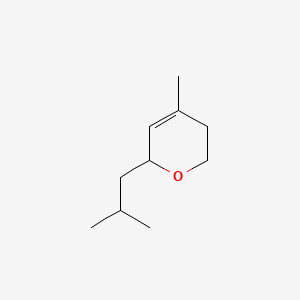
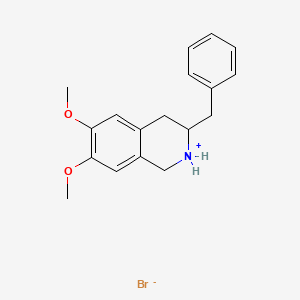
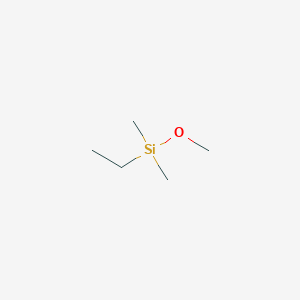
![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)
